Glycylglycyl-L-alanyl-L-cysteinylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651031-98-0 |
|---|---|
Molecular Formula |
C12H21N5O6S |
Molecular Weight |
363.39 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1 |
InChI Key |
REPVGRCJDFHKSN-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for Glycylglycyl L Alanyl L Cysteinylglycine and Analogues
Chemical Synthesis Approaches
Chemical synthesis remains the most versatile and widely used method for producing peptides. It allows for the incorporation of non-natural amino acids and various modifications. The two primary strategies are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like Glycylglycyl-L-alanyl-L-cysteinylglycine. creative-peptides.comscispace.com This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids in the desired order. creative-peptides.comscispace.com The growing peptide chain remains attached to this solid support throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. creative-peptides.comscispace.com
The synthesis of this compound via SPPS would proceed from the C-terminus to the N-terminus. The process begins by anchoring the first amino acid, glycine (B1666218), to a suitable resin. nih.gov The synthesis then follows a cycle of deprotection and coupling steps. The most common strategies are Fmoc/tBu and Boc/Bzl, named after the protecting groups used for the α-amino group. rsc.org
In the Fmoc/tBu strategy, the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is removed using a mild base, typically piperidine (B6355638) in DMF. scispace.combeilstein-journals.org The next protected amino acid (e.g., Fmoc-Cys(R)-OH, where R is a side-chain protecting group) is then activated and coupled to the free N-terminus of the resin-bound peptide. This cycle is repeated for each amino acid in the sequence: L-cysteine, L-alanine, glycine, and finally glycine. Once the full pentapeptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like trifluoroacetic acid (TFA). nih.govsigmaaldrich.com
Solution-Phase Synthesis Techniques
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and is conducted entirely in solution. gilson.com While often more time-consuming due to the need for purification after each step, it is highly suitable for large-scale synthesis and for preparing peptide fragments that can be later joined together (fragment condensation).
For this compound, a plausible solution-phase strategy would involve the synthesis of smaller peptide fragments, for instance, Glycyl-L-alanine and L-cysteinylglycine. These fragments would be prepared and purified separately. The crucial step is then coupling these fragments. For example, the carboxyl group of the protected dipeptide (e.g., Z-Gly-Ala-OH) would be activated and reacted with the free amino group of the other protected dipeptide fragment (e.g., H-Cys(R)-Gly-OMe). This approach requires careful selection of coupling reagents and conditions to minimize the risk of racemization at the C-terminal residue of the activated fragment. americanpeptidesociety.orgnih.gov
Protecting Group Chemistry and Coupling Reagents in Pentapeptide Synthesis
The success of any peptide synthesis hinges on the judicious selection of protecting groups for the various functional moieties in the amino acids and the choice of coupling reagents to facilitate amide bond formation. creative-peptides.comcreative-peptides.com
Several protecting groups are available for the cysteine thiol, each with different cleavage conditions, allowing for orthogonal strategies in more complex syntheses. rsc.orgsigmaaldrich.com
Interactive Table: Common Cysteine Thiol Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Notes |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA), removed during final cleavage. sigmaaldrich.com | Most common for routine synthesis. sigmaaldrich.com |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate; stable to TFA. sigmaaldrich.com | Useful for regioselective disulfide bond formation. nih.gov |
| tert-Butyl | tBu | Strong acid (e.g., HF), Mercury(II) acetate; stable to TFA. creative-peptides.com | Stable under standard Fmoc cleavage conditions. sigmaaldrich.com |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA). sigmaaldrich.com | Allows for selective deprotection on-resin. sigmaaldrich.com |
| Diphenylmethyl | Dpm | High concentration of TFA; stable to low TFA concentrations. | Offers intermediate acid lability between Trt and stronger acid-cleavable groups. |
Coupling Reagents: Coupling reagents activate the C-terminal carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. creative-peptides.comamericanpeptidesociety.org These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. sigmaaldrich.combachem.compeptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is common, especially with carbodiimides, to improve reaction efficiency and suppress racemization. americanpeptidesociety.orgbachem.com
Interactive Table: Major Classes of Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC bachem.compeptide.com | Forms an O-acylisourea intermediate. americanpeptidesociety.org | Cost-effective and efficient. americanpeptidesociety.orgbachem.com | Risk of racemization (suppressed by additives like HOBt/HOAt), insoluble byproducts (DCC). americanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP sigmaaldrich.compeptide.com | Forms an active ester (e.g., OBt or OAt ester). sigmaaldrich.com | High coupling rates, low racemization, no guanidinylation side reaction. sigmaaldrich.com | Solutions in DMF have moderate stability. |
Stereochemical Control and Purity Considerations in Chemical Synthesis
Maintaining the stereochemical integrity of the L-amino acids is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. nih.gov Racemization is a significant risk during the activation step of the carboxyl group, particularly for cysteine and histidine. peptide.comhighfine.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can easily lose its stereochemical configuration.
Several strategies are employed to minimize racemization:
Use of Additives: Additives like HOBt and HOAt react with the activated intermediate to form active esters that are less prone to racemization. americanpeptidesociety.orgpeptide.com
Choice of Base: The base used during coupling can influence the extent of racemization. Weaker bases or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (TMP) are often preferred over stronger ones like N,N-diisopropylethylamine (DIEA). nih.gov
Coupling Reagent Selection: Modern phosphonium and aminium reagents, especially those based on HOAt (e.g., HATU, PyAOP), are highly efficient and help minimize contact time, thereby reducing the window for racemization. sigmaaldrich.com
Protecting Groups: Certain protecting groups can help suppress racemization. nih.gov For instance, the use of specific S-protecting groups on cysteine, such as 4,4′-dimethoxydiphenylmethyl (Ddm), has been shown to reduce racemization compared to the more common Trt group. nih.gov
After synthesis, the crude peptide contains the target molecule along with impurities from side reactions, such as truncated or deletion sequences. biochain.inbachem.com Purification is almost always necessary and is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). gilson.combachem.com The purity of the final product is then confirmed by analytical HPLC and mass spectrometry (MS). nih.govbiochain.in
Enzymatic Synthesis and Biocatalytic Routes
Enzymatic methods for peptide synthesis have gained significant attention as a "green" alternative to chemical synthesis. nih.govrhhz.net These methods offer exceptional regio- and chemoselectivity under mild, aqueous conditions, which eliminates the need for side-chain protecting groups and minimizes racemization. nih.govrhhz.net
Ligase-Mediated Peptide Bond Formation for this compound
Peptide ligases are enzymes that catalyze the formation of peptide bonds. semanticscholar.orgmdpi.comnih.gov Their use in synthesizing a peptide like this compound would involve the stepwise or convergent ligation of peptide fragments. These enzymes typically recognize specific sequences, which dictates the fragmentation strategy. mdpi.com
The general mechanism for many ligases involves a catalytic cysteine or serine residue forming an acyl-enzyme intermediate with the C-terminal of a donor peptide. nih.gov This intermediate then reacts with the N-terminal amine of an acceptor peptide to form the new peptide bond. mdpi.comnih.gov
One of the most efficient known peptide ligases is Butelase 1 . rhhz.netnih.gov It is an asparagine/aspartate (Asx)-specific ligase that recognizes an Asx-His-Val sequence at the C-terminus of the donor peptide. rhhz.netntu.edu.sg It then cleaves the Asx-His bond and ligates the Asx residue to an acceptor peptide with a free N-terminus. mdpi.comnih.gov While its strict specificity makes it challenging to directly apply to the Gly-Gly-Ala-Cys-Gly sequence, engineered ligases with altered specificities are an active area of research. nih.govbiorxiv.org
Another class of enzymes, subtilisin-derived variants like Peptiligase , shows broader substrate scope. nih.gov Peptiligase efficiently ligates peptide esters (donors) to peptide amines (acceptors) in aqueous solution with high yields. nih.gov A potential enzymatic synthesis for this compound could involve, for example, the ligation of a Glycylglycyl-L-alanine-ester fragment to an L-cysteinylglycine fragment. The high catalytic efficiency and mild reaction conditions make this an attractive approach for producing high-purity peptides. nih.gov
Protease-Catalyzed Synthesis in Aqueous and Non-Aqueous Media
The use of proteases to catalyze the formation of peptide bonds represents a significant alternative to traditional chemical synthesis. This enzymatic approach offers high chemo- and regioselectivity, minimizing the need for extensive protecting group strategies that are often associated with chemical methods. ias.ac.in Enzymes like papain and thermolysin are frequently employed for such syntheses. nih.govnih.gov
A comparative study on the use of water-miscible and water-immiscible organic solvents for peptide synthesis highlighted that in water-miscible solvents like acetonitrile (B52724), the reaction rate increases with water content, but the final peptide yield decreases due to competing hydrolysis. In contrast, water-immiscible solvents showed less impact on reaction rate and product distribution with minor additions of water. nih.gov
The choice of protease is also crucial and is often dictated by its substrate specificity. Thermolysin, for example, shows a preference for hydrophobic amino acid residues at the carbonyl donor side of the newly formed peptide bond. nih.govnih.gov Papain, a cysteine protease, has demonstrated its utility in synthesizing various peptide bonds, including those involving glycine residues. nih.govkyoto-u.ac.jp The catalytic mechanism of cysteine proteases like papain involves the formation of an acyl-enzyme intermediate, which then reacts with the amine component to form the peptide bond. acs.org
Below is a representative table illustrating the impact of the reaction medium on the yield of a model dipeptide synthesis catalyzed by chymotrypsin.
| Solvent System | Water Content (%) | Peptide Yield (%) | Reference |
| Acetonitrile | 4 | 91 | nih.gov |
| Ethyl Acetate | Saturated | 93 | nih.gov |
| Dioxane | 2 | 85 | nih.gov |
| Tetrahydrofuran | 2 | 88 | nih.gov |
This table presents data for a model reaction and serves to illustrate the principles of solvent effects in enzymatic peptide synthesis.
Genetic Engineering of Microbial Systems for Peptide Production
Microbial fermentation offers a scalable and cost-effective platform for the production of peptides and proteins. wur.nl Genetic engineering techniques are pivotal in designing microbial strains, typically Escherichia coli or yeast like Saccharomyces cerevisiae, for the overproduction of specific peptides. nih.govnih.gov For the production of a pentapeptide like this compound, a common strategy involves the design of a synthetic gene encoding the peptide, which is then cloned into an expression vector. nih.govneb.com
A significant challenge in the microbial production of small peptides is their potential susceptibility to intracellular degradation by host proteases. wur.nl To address this, peptides can be expressed as fusion proteins, where the target peptide is linked to a larger, more stable carrier protein. This fusion strategy can enhance stability, facilitate purification, and sometimes improve expression levels. nih.gov Following purification, the target peptide is cleaved from the fusion partner.
The production of cysteine-containing peptides like this compound can be inspired by the microbial production of glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine), a naturally occurring tripeptide. researchgate.netnih.gov Studies on glutathione production have shown that overexpressing the genes involved in its biosynthesis, such as γ-glutamylcysteine synthetase and glutathione synthetase, can significantly increase yields. mdpi.com Similarly, for our target pentapeptide, co-expression of the genes for the enzymes responsible for its assembly could be a viable strategy.
Furthermore, engineering the host's metabolic pathways to increase the intracellular pool of precursor amino acids (glycine, alanine (B10760859), and cysteine) is a key strategy. For instance, enhancing the biosynthesis of L-cysteine, often a limiting precursor, can be achieved by overexpressing feedback-inhibition-resistant variants of key enzymes like serine O-acetyltransferase. mdpi.com
The following table provides examples of genetically engineered microbial systems for the production of peptides and related compounds.
| Organism | Target Product | Engineering Strategy | Reference |
| Escherichia coli | Recombinant Peptides | Fusion protein expression with carriers like Onconase | wur.nl |
| Saccharomyces cerevisiae | Glutathione | Overexpression of glutathione synthetase genes | nih.gov |
| Escherichia coli | L-Glutamine | Genome-wide mutation analysis and metabolic engineering | mdpi.com |
| Lactobacillus plantarum | Glutathione | Optimization of culture conditions and precursor supplementation | frontiersin.org |
This table showcases various strategies for microbial peptide and amino acid production that are applicable to the synthesis of specific pentapeptides.
Optimization of Enzymatic Reaction Conditions for Pentapeptide Yield
Optimizing reaction conditions is critical to maximizing the yield and purity of the desired pentapeptide in enzymatic synthesis. Key parameters that are typically fine-tuned include pH, temperature, enzyme concentration, substrate concentration, and reaction time. japsonline.com
The pH of the reaction medium influences the ionization state of both the enzyme's active site residues and the substrates, which in turn affects enzyme activity and substrate binding. For protease-catalyzed synthesis, the optimal pH is often a compromise between the pH for maximal enzyme activity and the pH that favors the synthesis reaction over hydrolysis. ias.ac.in
Temperature is another crucial factor. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced stability. nih.gov The presence of additives like polyols can sometimes enhance the thermostability of enzymes. nih.gov
The concentrations of the acyl donor (the peptide or amino acid providing the carboxyl group) and the nucleophile (the amino acid or peptide with a free amino group) are also important. High substrate concentrations can increase the reaction rate but may also lead to substrate inhibition. The ratio of the two substrates also needs to be optimized to drive the reaction towards product formation and minimize side reactions. nih.gov
Finally, the reaction time must be carefully controlled. While a longer reaction time might seem to favor higher yields, it can also lead to product degradation through hydrolysis, especially in aqueous environments. acs.org Therefore, monitoring the reaction progress over time is essential to identify the point of maximum product accumulation. nih.gov
Response surface methodology (RSM) is a statistical approach that can be effectively used to optimize multiple reaction parameters simultaneously, identifying the optimal conditions for maximizing peptide yield. japsonline.com
The table below summarizes key parameters that are typically optimized in enzymatic peptide synthesis.
| Parameter | General Effect on Synthesis | Typical Optimization Strategy |
| pH | Affects enzyme activity and substrate ionization. | Screening a range of pH values to find the optimal balance between synthesis and hydrolysis. |
| Temperature | Influences reaction rate and enzyme stability. | Determining the highest temperature at which the enzyme remains stable and active for the duration of the reaction. |
| Enzyme Concentration | Directly impacts the reaction rate. | Finding the lowest concentration that provides a reasonable reaction rate to minimize costs. |
| Substrate Ratio | Affects the equilibrium position of the reaction. | Varying the molar ratio of acyl donor to nucleophile to maximize product formation. |
| Water Activity | Crucial in non-aqueous media to maintain enzyme activity while suppressing hydrolysis. | Controlling water content through the use of organic solvents, salt hydrates, or molecular sieves. |
This table provides a general guide to the optimization of enzymatic peptide synthesis based on established principles.
Advanced Structural Elucidation and Conformational Analysis of Glycylglycyl L Alanyl L Cysteinylglycine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the intricate structural details of peptides in solution and the solid state. These techniques provide insights into the conformational preferences, secondary structure, and the nature of the peptide bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For a flexible peptide like Glycylglycyl-L-alanyl-L-cysteinylglycine, which is likely to exist as an ensemble of conformations in a random coil state, NMR provides crucial information on average chemical environments and through-bond and through-space connectivities.
While specific experimental data for this compound is not publicly available, expected ¹H and ¹³C chemical shifts can be inferred from studies on analogous peptides, such as the Gly-Gly-X-Ala series. nih.gov The glycine (B1666218) residues, lacking a side chain, exhibit characteristic α-proton signals. The two glycine residues at the N-terminus would likely have distinct chemical shifts due to their different proximities to the N-terminal amino group. The alanine (B10760859) residue's methyl group would give rise to a characteristic doublet in the ¹H spectrum. The cysteine residue's β-protons are diastereotopic and would appear as distinct multiplets.
The interpretation of chemical shift changes can reveal subtle structural preferences. For instance, the chemical shifts of amide protons are particularly sensitive to hydrogen bonding and solvent exposure. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be essential to assign all proton resonances by identifying spin systems of individual amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information on through-space proximities between protons, which is critical for defining the peptide's conformational ensemble.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in a Random Coil Conformation Predicted values are based on typical chemical shifts for amino acids in random-coil peptides. nih.govresearchgate.netspectralservice.dekpwulab.com
| Residue | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Gly¹ | Hα | 3.97 | 44.2 |
| Cα | - | 173.5 | |
| Gly² | Hα | 3.95 | 43.8 |
| Cα | - | 173.1 | |
| Ala³ | Hα | 4.35 | 52.5 |
| Hβ | 1.47 | 19.2 | |
| Cα | - | 175.8 | |
| Cβ | - | - | |
| Cys⁴ | Hα | 4.55 | 57.8 |
| Hβ | 3.15, 2.95 | 28.5 | |
| Cα | - | 174.0 | |
| Cβ | - | - | |
| Gly⁵ | Hα | 3.99 | 43.5 |
| Cα | - | 174.8 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light. Given its short length and the presence of flexible glycine residues, this compound is expected to predominantly adopt a random coil conformation in aqueous solution.
The characteristic CD spectrum of a random coil peptide features a strong negative band near 195-200 nm. researchgate.netyoutube.comnih.gov In contrast, α-helical structures show a positive band around 192 nm and two negative bands at approximately 208 and 222 nm, while β-sheets exhibit a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org The absence of significant ellipticity at 222 nm would be a strong indicator that the peptide does not form a stable α-helix. nih.gov Environmental factors such as solvent polarity, pH, and temperature can influence the conformational ensemble, and CD spectroscopy is an excellent tool to monitor these changes.
Table 2: Expected Circular Dichroism (CD) Spectral Features for Different Secondary Structures americanpeptidesociety.orgresearchgate.net
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
|---|---|
| α-Helix | Positive at ~192 nm, Negative at ~208 and ~222 nm |
| β-Sheet | Positive at ~195 nm, Negative at ~217 nm |
| Random Coil | Strong negative band near 195-200 nm |
Vibrational Spectroscopy (IR and Raman) for Peptide Bond Features
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the peptide backbone, which are sensitive to conformation. The most informative bands are the amide I (primarily C=O stretching) and amide III (a complex mix of C-N stretching and N-H in-plane bending) bands. spectroscopyonline.comresearchgate.netspringernature.com
The amide I band, appearing between 1600 and 1700 cm⁻¹, is particularly useful for secondary structure determination. mdpi.comnih.gov For a random coil conformation, this band is typically observed around 1640-1650 cm⁻¹. researchgate.net The amide III band, found in the 1200-1300 cm⁻¹ region, also provides conformational insights. The presence of the sulfur-hydrogen (S-H) stretching vibration from the cysteine residue would be expected in the Raman spectrum around 2550-2600 cm⁻¹, confirming the reduced state of the thiol group.
Table 3: Characteristic Amide I and Amide III Wavenumbers (cm⁻¹) in IR and Raman Spectra for Different Secondary Structures researchgate.netnih.gov
| Vibrational Mode | α-Helix (cm⁻¹) | β-Sheet (cm⁻¹) | Random Coil (cm⁻¹) |
|---|---|---|---|
| Amide I | 1650-1660 | 1620-1640 & 1690-1700 | 1640-1650 |
| Amide III | 1260-1300 | 1220-1240 | 1240-1260 |
Mass Spectrometry for Sequence Verification and Structural Insights
Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing precise molecular weight determination, sequence verification, and even insights into higher-order structure.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then employed to verify the amino acid sequence. ucdavis.edu In a typical collision-induced dissociation (CID) experiment, the protonated peptide is fragmented at the peptide bonds, generating a series of b- and y-ions. nih.govacs.org
The fragmentation of this compound would be expected to produce a predictable pattern of fragment ions. The presence of cysteine can lead to specific fragmentation pathways, including the neutral loss of the thiol group. nih.govacs.orgnih.gov The analysis of the mass differences between consecutive b- or y-ions allows for the unambiguous determination of the amino acid sequence.
Table 4: Predicted m/z Values for Singly Charged b- and y-ions of this compound in MS/MS Calculations are based on the monoisotopic masses of the amino acid residues.
| Ion Type | Sequence | Predicted m/z |
|---|---|---|
| b₁ | Gly | 58.03 |
| b₂ | Gly-Gly | 115.05 |
| b₃ | Gly-Gly-Ala | 186.09 |
| b₄ | Gly-Gly-Ala-Cys | 289.13 |
| y₁ | Gly | 76.04 |
| y₂ | Cys-Gly | 179.08 |
| y₃ | Ala-Cys-Gly | 250.12 |
| y₄ | Gly-Ala-Cys-Gly | 307.14 |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformations
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govyoutube.com This provides an additional dimension of separation to traditional mass spectrometry, allowing for the differentiation of conformational isomers. youtube.com For a flexible peptide like this compound, IMS-MS could potentially resolve different families of conformers that coexist in the gas phase. acs.orgnih.gov
The experimental output, a collision cross-section (CCS) value, is a measure of the ion's rotational average size. By comparing experimental CCS values with those calculated for computationally modeled structures, it is possible to gain insights into the three-dimensional shape of the peptide ions. This technique would be particularly valuable for studying how the peptide's conformation changes upon metal binding or interaction with other molecules.
X-Ray Crystallography and Diffraction Studies of Pentapeptide Crystals or Co-crystals
There is currently no publicly available X-ray crystallography or diffraction data for this compound. This powerful technique, essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid, has been extensively used to study other biomolecules, including various peptides and proteins. nih.govmdpi.com The process typically involves growing high-quality crystals of the compound of interest, which can sometimes be achieved through co-crystallization with other molecules, and then analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov However, no such studies have been reported for this specific pentapeptide.
Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscapes
Similarly, a thorough review of existing literature yielded no specific computational chemistry or molecular dynamics simulation studies focused on this compound. These computational methods are crucial for understanding the dynamic behavior and properties of molecules in various environments.
Quantum Chemical Calculations for Electronic Properties
No quantum chemical calculations detailing the electronic properties, such as the HOMO/LUMO energy gap or dipole moment, of this compound have been found. Such calculations provide insight into the reactivity and stability of molecules. nih.gov Studies on other glycine-containing composites have demonstrated the utility of these methods in understanding electronic characteristics. nih.gov
Molecular Docking and Dynamics for Ligand-Peptide Interactions
There are no available molecular docking or molecular dynamics simulation studies that investigate the interaction of this compound with any potential ligands or receptor proteins. These in silico techniques are instrumental in predicting binding affinities and modes of interaction, as has been demonstrated for other peptides and their targets. dergipark.org.trnih.gov Molecular dynamics simulations, in particular, can elucidate the stability and conformational changes of a peptide when bound to another molecule. nih.govnih.gov
Conformational Ensemble Analysis in Solution and Solid States
Due to the absence of dedicated studies, there is no information on the conformational ensembles of this compound in either the solution or solid state. Analysis of this nature is vital for understanding the flexibility and predominant shapes a peptide can adopt, which in turn influences its biological activity.
Biochemical Interactions and Enzymatic Reactivity of Glycylglycyl L Alanyl L Cysteinylglycine
Investigation as a Substrate for Peptidases and Proteases
The susceptibility of Glycylglycyl-L-alanyl-L-cysteinylglycine to enzymatic cleavage is determined by the presence of specific peptide bonds that are recognized by different classes of peptidases. Both exopeptidases, which act on the terminal amino acids, and endopeptidases, which cleave internal peptide bonds, can potentially hydrolyze this pentapeptide.
The enzymatic degradation of this compound can be initiated from either the N-terminus or the C-terminus by exopeptidases. wikipedia.orgmonarchinitiative.org Aminopeptidases can sequentially cleave amino acids from the N-terminal end. wikipedia.org For instance, a glycyl-specific aminopeptidase (B13392206) could target the N-terminal glycine (B1666218) residue. nih.gov Specifically, enzymes with dipeptidyl peptidase activity might recognize and cleave the Glycyl-glycine bond at the N-terminus. nih.gov Conversely, carboxypeptidases act on the C-terminal end of peptides. mdpi.com Carboxypeptidase A, for example, shows a preference for cleaving peptides with C-terminal residues that are aromatic or have branched chains, suggesting it would have low activity towards the C-terminal glycine of this pentapeptide. mdpi.com However, other carboxypeptidases with broader specificity might still be able to remove the C-terminal glycine.
Endopeptidases, which cleave within the peptide chain, exhibit high specificity for particular amino acid sequences. nih.gov For this compound, an endopeptidase with specificity for glycine might cleave at the Gly-Leu bond in a model heptapeptide, as has been observed in chemical cleavage studies. nih.gov Similarly, proteases with a preference for cleaving after alanine (B10760859) or cysteine residues could potentially hydrolyze the internal peptide bonds of this pentapeptide. For example, elastase is a proteolytic enzyme that is known to cleave after small, neutral residues like alanine. youtube.com
Table 1: Potential Peptidase Specificity for this compound
| Enzyme Class | Specificity | Potential Cleavage Site in Gly-Gly-Ala-Cys-Gly |
| Aminopeptidase | Cleaves N-terminal amino acids. wikipedia.org | Gly↓Gly-Ala-Cys-Gly |
| Dipeptidyl Peptidase | Cleaves N-terminal dipeptides. nih.gov | Gly-Gly↓Ala-Cys-Gly |
| Carboxypeptidase | Cleaves C-terminal amino acids. mdpi.com | Gly-Gly-Ala-Cys↓Gly |
| Glycyl Endopeptidase | Preferential cleavage at Glycine residues. wikipedia.org | Gly↓Gly-Ala-Cys-Gly or Gly-Gly-Ala-Cys↓Gly |
| Elastase | Cleaves after small, neutral residues (e.g., Alanine). youtube.com | Gly-Gly-Ala↓Cys-Gly |
This table presents hypothetical cleavage sites based on known enzyme specificities, as direct experimental data for this specific pentapeptide is not available.
For a hypothetical hydrolysis of the N-terminal glycyl-glycine bond by a specific dipeptidyl peptidase, kinetic analysis would involve monitoring the rate of disappearance of the pentapeptide or the rate of appearance of the products, Gly-Gly and Ala-Cys-Gly, over time at various substrate concentrations. nih.gov Factors such as pH, temperature, and the presence of inhibitors can significantly influence these kinetic parameters. redalyc.org
The identification of cleavage sites and the resulting products is crucial for understanding the metabolic fate of this compound. Following enzymatic treatment, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to separate and identify the peptide fragments. acs.orgnih.gov
Based on the known specificities of peptidases, several potential cleavage scenarios can be predicted:
Aminopeptidase action: Would yield Glycine and the tetrapeptide Glycyl-L-alanyl-L-cysteinylglycine. Further cleavage would release another Glycine and so on.
Carboxypeptidase action: Would release the C-terminal Glycine, leaving the tetrapeptide Glycylglycyl-L-alanyl-L-cysteine.
Endopeptidase action: Cleavage at an internal site, for instance by an elastase-like enzyme after Alanine, would produce two smaller peptides: Glycylglycyl-L-alanine and L-cysteinylglycine. youtube.com
The precise cleavage pattern would depend on the specific enzyme or mixture of enzymes present in a given biological environment.
Interaction with Sulfhydryl Oxidases and Related Enzymes
The cysteine residue within this compound is a key site for biochemical activity, particularly in redox reactions catalyzed by sulfhydryl oxidases.
The thiol group (-SH) of the cysteine residue is chemically reactive and can undergo oxidation to form various products. portlandpress.comnih.gov This reactivity is central to its role in cellular redox homeostasis. mdpi.com The thiol group can be oxidized to form a disulfide bond (-S-S-) with another cysteine-containing molecule, a process that is often reversible. youtube.com This reversible oxidation-reduction serves as a molecular switch, modulating protein structure and function. nih.gov The cysteine moiety in peptides can also be oxidized to more stable forms such as sulfenic acid (R-SOH), sulfinic acid (R-SO2H), and sulfonic acid (R-SO3H). portlandpress.commdpi.com These modifications are often associated with oxidative stress conditions. nih.gov
Sulfhydryl oxidases are enzymes that catalyze the oxidation of thiol groups in substrates like cysteine-containing peptides, using molecular oxygen as the electron acceptor to produce a disulfide and hydrogen peroxide. nih.gov The general reaction can be summarized as:
2 R-SH + O₂ → R-S-S-R + H₂O₂
In the context of this compound, a sulfhydryl oxidase would catalyze the formation of a dimer, where two molecules of the pentapeptide are linked by a disulfide bond between their cysteine residues.
The mechanism of this oxidation can involve the formation of short-lived intermediates. portlandpress.comnih.gov The thiol group first deprotonates to a more reactive thiolate anion (R-S⁻). portlandpress.com This thiolate can then react with an oxidizing agent. Two-electron oxidation leads to the formation of a sulfenic acid intermediate, which can then react with another thiol to form a disulfide bond. portlandpress.comnih.gov One-electron oxidation, on the other hand, generates a thiyl radical (R-S•), which can also lead to disulfide formation through radical-radical recombination or reaction with a thiolate. portlandpress.comnih.gov
The specific protein environment and the presence of cofactors can influence the reaction mechanism and the final products of cysteine oxidation in peptides. nih.gov
An extensive search for the chemical compound "this compound" has yielded no specific research data pertaining to its biochemical interactions, enzymatic reactivity, or binding properties as outlined in the requested article structure. This suggests that the compound may be theoretical, not extensively studied, or referred to by a different nomenclature in existing scientific literature.
Therefore, it is not possible to generate a scientifically accurate article based on the provided outline for this specific peptide. Further research would be required under a different identifier (such as a CAS number or a common name) if one exists.
Interactions with Abiotic Interfaces and Materials Science Applications
Adsorption Behavior on Metal and Oxide Surfaces
The adsorption of peptides onto solid substrates is a foundational aspect of surface bio-functionalization, with applications ranging from biocompatible coatings on medical implants to the development of novel biosensors. The behavior of Glycylglycyl-L-alanyl-L-cysteinylglycine in this context is primarily dictated by its cysteine residue and the physicochemical properties of the surface itself.
The primary binding mechanism for this compound onto noble metal surfaces, such as gold, is the formation of a strong, covalent-like bond between the sulfur atom of the cysteine residue and the metal. researchgate.netacs.orgnih.gov This gold-thiolate (Au-S) bond is a well-documented and robust anchoring strategy for immobilizing sulfur-containing molecules. researchgate.netnih.gov The process involves the chemisorption of the thiol group, often leading to the formation of a self-assembled monolayer (SAM) if concentration and conditions permit. nih.gov For this peptide, the single cysteine residue would act as a specific anchor point to the gold surface. nih.govacs.org
Table 1: Predicted Binding Mechanisms on Different Surfaces
| Surface Type | Primary Residue Involved | Binding Mechanism | Bond Type |
| Noble Metals (e.g., Gold, Silver) | L-Cysteine | Thiolate bond formation | Chemisorption (Covalent-like) |
| Metal Oxides (e.g., Silica (B1680970), Alumina) | All residues (esp. charged termini, backbone) | Hydrogen bonding, electrostatic interactions | Physisorption |
The final orientation and conformation of the adsorbed this compound are a result of the interplay between peptide-surface interactions, intermolecular forces between adjacent peptides, and the inherent flexibility of the peptide chain. rsc.org
On a flat gold surface, the strong Au-S bond would tether the peptide via its cysteine residue. The remainder of the chain, rich in flexible glycine (B1666218) residues, could adopt various conformations. At low surface coverage, the peptide might lie relatively flat, maximizing contact with the surface. researchgate.net At higher coverage, intermolecular hydrogen bonding between the backbones of neighboring peptides could promote the formation of more ordered, upright structures, such as β-sheets, leading to a denser monolayer. rsc.org Molecular dynamics simulations of poly-glycine peptides show a significant linearization effect upon adsorption to a surface. rsc.org
The nature of the surface itself is critical. Studies on cysteine-containing proteins on gold nanoparticles show that while the cysteine is essential for stable binding, other interactions also play a role. nih.gov The curvature of a nanoparticle surface, for instance, would present a different geometric environment than a planar surface, potentially influencing how multiple peptides pack together. For oxide surfaces, where binding is less specific, the peptide's conformation is likely to be more disordered, influenced by the distribution and density of surface hydroxyl groups and surface charge. acs.org
Interaction with Micellar Systems and Self-Assembly
Micelles, which are self-assembled aggregates of surfactant molecules in a solution, provide a model system for studying how peptides interact with hydrophobic-hydrophilic interfaces, mimicking a cell membrane environment. nih.govnih.gov The interaction of this compound with micelles would be driven by the distinct characteristics of its amino acid side chains.
The transfer of the peptide from an aqueous solution into a micellar system is governed by a change in Gibbs free energy, which is influenced by both enthalpic and entropic contributions. wikipedia.org The primary driving force for the interaction would be the hydrophobic effect. wikipedia.org The nonpolar side chain of the L-alanine residue would favor partitioning into the hydrophobic core of the micelle to minimize its contact with water. tib.eu This process is entropically favorable as it releases ordered water molecules from around the hydrophobic chain. wikipedia.org
Simultaneously, electrostatic interactions and hydrogen bonding would occur between the polar and charged parts of the peptide (the N- and C-termini and the peptide backbone) and the hydrophilic headgroups of the surfactant molecules at the micelle's surface. nih.gov Studies with short glycine peptides in reverse micelles show they tend to associate at the interface between the water pool and the surfactant heads. nih.govnih.gov Therefore, this compound would likely adopt a position at the micelle-water interface, with its alanine (B10760859) side chain penetrating the hydrophobic core and its more polar glycine and terminal groups remaining in the hydrated surface region.
The incorporation of peptides can significantly alter the properties of a micellar system. researchgate.netutoronto.ca The presence of this compound at the interface could affect the packing of the surfactant molecules, potentially leading to changes in the micelle's size, shape (e.g., from spherical to ellipsoidal), and aggregation number. rsc.org
Role in Biomineralization or Material Template Formation (hypothetical, based on general peptide roles)
Biomineralization is the process by which living organisms produce minerals, often with highly controlled structures and properties. Peptides and proteins play a crucial role in this process by directing the nucleation and growth of inorganic crystals. mdpi.comacs.orgosti.gov While there is no specific data for this compound, its structure allows for a hypothetical role as a template in materials synthesis. rsc.orgnih.gov
Peptides can act as templates by creating a structured surface that selectively binds ions from a solution, lowering the energy barrier for nucleation and guiding the subsequent growth of a mineral phase. acs.orgtandfonline.com The functional groups of this compound—the terminal carboxylate and amino groups, the backbone amides, and the cysteine thiol—could all serve as coordination sites for metal ions (e.g., Ca²⁺, Pd²⁺). nih.govnih.gov
For instance, the negatively charged carboxylate group could attract and bind cations, while the thiol group of cysteine is known to interact strongly with various metal ions, including cadmium and lead. nih.gov If these peptides were to self-assemble into an ordered structure on a substrate (as discussed in 5.1.2), they could create a periodic arrangement of these functional groups. This ordered presentation could template the growth of an inorganic material with a specific crystal orientation and morphology, a key principle in biomimetic materials synthesis. rsc.orgnih.gov The spatial arrangement of such peptides has been shown to be more critical than simply the number of binding sites in regulating the formation of nanostructures. mdpi.com
Integration into Advanced Functional Materials (e.g., hydrogels, composites)
The integration of specific peptides into advanced functional materials like hydrogels and composites is a rapidly advancing field in materials science. These peptide-based materials often exhibit unique properties, making them suitable for a range of applications, from biomedicine to electronics. romaniajournal.ro However, a review of the current scientific literature did not yield specific research findings or data tables detailing the integration of this compound into hydrogels or composite materials.
While general methodologies for creating peptide-based materials are well-documented, specific examples involving this compound are not present in the available research. The common strategies for integrating peptides into such materials often rely on the inherent properties of the constituent amino acids. For instance, the cysteine residue, with its thiol group, is frequently utilized for covalent attachment to material scaffolds.
General Principles of Peptide Integration in Hydrogels:
Peptide-based hydrogels are typically formed through the self-assembly of peptides into hierarchical structures, such as β-sheets or α-helices, which then form a cross-linked network capable of entrapping large amounts of water. nih.govspringernature.com The formation of these hydrogels can be triggered by environmental cues like pH or temperature changes. nih.gov
A common approach to enhance the mechanical properties of peptide hydrogels is the creation of peptide-polymer conjugates. For example, peptides can be conjugated to synthetic polymers like polyethylene (B3416737) glycol (PEG) to form robust double-network hydrogels. nih.govacs.org In such systems, the peptide component self-assembles to form a physical network, while the polymer forms a second, covalently cross-linked network. nih.govacs.org The synthesis of these conjugates often involves standard Fmoc solid-phase peptide synthesis followed by a conjugation reaction, such as an NHS-amine reaction. nih.govacs.org
General Principles of Peptide Integration in Composite Materials:
In composite materials, peptides can serve various roles, including acting as templates for nanomaterial synthesis or as specific recognition elements. nih.gov The ability of peptides to self-assemble into well-defined nanostructures like fibers and sheets makes them excellent candidates for creating biomimetic materials that mimic the structure and function of biological tissues. romaniajournal.ro Furthermore, peptides can be engineered to bind to specific inorganic materials, enabling the development of hybrid organic-inorganic composites with tailored properties. rsc.org
While these general principles highlight the potential for integrating peptides like this compound into advanced materials, the absence of specific studies on this particular peptide means that its behavior and the properties of the resulting materials remain a subject for future investigation.
Peptidomimetic Design and Structural Derivatization Strategies Based on Glycylglycyl L Alanyl L Cysteinylglycine
Rational Design of Conformationally Constrained Analogues
A primary challenge in the therapeutic application of small linear peptides is their inherent conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to proteolysis. nih.govnih.gov Enforcing a specific, biologically active conformation is a key strategy to overcome these limitations. nih.gov For Glycylglycyl-L-alanyl-L-cysteinylglycine, several rational design approaches can be employed to introduce conformational constraints.
One effective method is macrocyclization . This can be achieved in several ways, including head-to-tail cyclization, side-chain-to-side-chain cyclization, or side-chain-to-terminus cyclization. peptide.comsb-peptide.com Given the presence of a cysteine residue, a common and efficient strategy is the formation of a disulfide bridge by introducing a second cysteine residue into the sequence. nih.gov The positioning of this second cysteine would be critical in defining the resulting loop size and conformation. Alternatively, dithiol bis-alkylation can create cyclic peptides with varied conformational constraints. nih.gov This method has been successfully used to generate large libraries of conformationally constrained cyclic peptides. nih.gov
Another approach involves the use of stapled peptides . This technique introduces a covalent linkage between the side chains of two amino acids, typically to stabilize an α-helical or β-sheet conformation. nih.govacs.orgacs.org For a short and flexible peptide like this compound, inducing a specific secondary structure would be a significant modification. For instance, replacing two glycine (B1666218) residues with amino acids capable of being stapled could enforce a turn or helical structure. Hydrocarbon stapling, in particular, has been shown to enhance proteolytic stability and binding affinity. nih.gov
Furthermore, the introduction of β-turn-inducing elements can pre-organize the peptide into a folded conformation. This can be achieved by incorporating specific dipeptide units or by strategic placement of proline residues. The glycine residues in the sequence provide ideal locations for such modifications, as they can adopt a wide range of dihedral angles.
| Strategy | Description | Potential Application to this compound |
| Macrocyclization | Formation of a cyclic peptide structure. peptide.comsb-peptide.com | Introduction of a second cysteine for disulfide bridging; Head-to-tail cyclization of the peptide backbone. nih.gov |
| Peptide Stapling | Covalent linkage of two amino acid side chains to stabilize secondary structure. nih.govacs.orgacs.org | Replacement of two residues with unnatural amino acids amenable to stapling to induce a helical or turn conformation. |
| β-turn Mimetics | Incorporation of structural elements that promote the formation of β-turns. | Strategic substitution of glycine residues with proline or other turn-inducing amino acids. |
Side-Chain Modifications for Enhanced Stability or Specificity
The side chains of the amino acids in this compound offer numerous opportunities for modification to improve stability and target specificity.
The cysteine residue is a prime target for modification due to the high reactivity of its thiol group. rsc.org This reactivity allows for a variety of chemical conjugations. acs.org Site-selective modification of cysteine is a well-established technique for introducing probes, therapeutic payloads, or moieties that enhance stability. mit.edu For instance, alkylation or arylation of the thiol group can prevent the formation of unwanted disulfide bonds and can be used to attach polyethylene (B3416737) glycol (PEG) chains (PEGylation) to increase the peptide's hydrodynamic radius and in vivo half-life. gencefebio.comacs.org
The alanine (B10760859) and glycine residues , while less chemically reactive, can also be subjects of modification. The substitution of L-alanine with D-alanine can confer resistance to proteolytic degradation. nih.govacs.org Computational studies on collagen model peptides have shown that glycine-to-alanine mutations lead to localized structural changes and altered hydrogen bonding patterns, which could be exploited to fine-tune peptide conformation and interactions. rsc.orgnih.gov Furthermore, modifications can be introduced at the alpha-carbon of glycine residues to introduce new side chains, although this is a more synthetically challenging approach. researchgate.net
| Residue | Modification Strategy | Purpose |
| Cysteine | Alkylation, Arylation, PEGylation | Block disulfide formation, enhance stability, improve pharmacokinetics. acs.orggencefebio.comacs.org |
| Bioconjugation | Attachment of probes, drugs, or other functional molecules. rsc.org | |
| Alanine | L- to D-amino acid substitution | Increase proteolytic stability. nih.govacs.org |
| Glycine | Substitution with other amino acids | Introduce new side chains for altered binding or stability. |
| Alpha-carbon modification | Introduce novel functionality. researchgate.net |
Backbone Modifications and Isostere Replacement
Altering the peptide backbone is a powerful strategy to create peptidomimetics with significantly enhanced stability and bioavailability. nih.govresearchgate.net These modifications aim to replace the scissile amide bonds with non-natural linkages that are resistant to enzymatic cleavage. nih.gov
One common approach is the introduction of amide bond isosteres . These are chemical groups that mimic the geometry and electronic properties of the amide bond but are not susceptible to hydrolysis by proteases. nih.gov Examples include the use of reduced amide bonds, (E)-alkenes, and triazoles. nih.gov For this compound, any of the four peptide bonds could be targeted for replacement. The choice of which bond to replace would depend on the desired conformational outcome and the importance of the original hydrogen bonding network for biological activity.
N-methylation of the peptide backbone, which involves substituting the amide proton with a methyl group, is another effective modification. nih.gov This modification can increase proteolytic resistance and also influence the local conformation by restricting the rotation around the C-N bond. The glycine residues would be prime candidates for N-methylation.
Furthermore, the introduction of unnatural amino acids , such as β-amino acids or peptoids, can fundamentally alter the peptide's structure and properties. nih.gov Peptoids, or N-substituted glycines, in particular, offer a way to introduce a wide variety of side chains while maintaining a flexible backbone. rsc.org Incorporating such building blocks into the this compound sequence could lead to novel structures with unique biological activities. The use of sulfonimidamides as amide bond isosteres has also been explored in bioactive peptides. researchgate.net
| Modification | Description | Potential Impact on this compound |
| Amide Bond Isosteres | Replacement of the amide bond with a non-hydrolyzable mimic (e.g., (E)-alkene, triazole). nih.govnih.gov | Increased resistance to proteolysis, altered conformational preferences. |
| N-methylation | Substitution of the amide hydrogen with a methyl group. nih.gov | Enhanced proteolytic stability, conformational constraint. |
| Unnatural Amino Acids | Incorporation of non-proteinogenic amino acids (e.g., β-amino acids, peptoids). nih.govrsc.org | Creation of novel backbone structures with potentially improved stability and activity. |
| Lanthionine Bridges | Introduction of thioether crosslinks characteristic of lanthipeptides. nih.gov | Generation of structurally constrained and stable analogues. |
Development of Probes for Biochemical Pathways
The modular nature of peptides makes them excellent scaffolds for the development of chemical probes to study biological processes. tandfonline.comacs.org this compound can be derivatized to create probes for various applications, such as molecular imaging and the detection of specific analytes. nih.gov
Fluorescently labeled probes can be generated by attaching a fluorophore to the peptide. beilstein-journals.org The cysteine residue, with its reactive thiol group, is an ideal site for the site-specific attachment of a fluorescent dye. acs.org Alternatively, the N-terminus of the peptide could be modified. These probes could be used to visualize the peptide's localization in cells or tissues.
For in vivo imaging applications like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the peptide can be conjugated to a radiolabel . acs.orgnih.gov This is typically achieved by attaching a chelating agent to the peptide, which can then sequester a radionuclide. Again, the cysteine residue or the N-terminus would be convenient points of attachment.
The peptide could also be designed as an activatable probe . acs.org For instance, it could be modified with a quencher-fluorophore pair, where the fluorescence is quenched until the peptide is cleaved by a specific protease. This would allow for the detection of protease activity in a given biological sample. Given the sequence's simplicity, it could serve as a generic substrate for a variety of proteases, or it could be further modified to be a selective substrate for a particular enzyme. Peptide-based probes have also been designed for the detection of reactive oxygen species (ROS). nih.gov
| Probe Type | Design Strategy | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore to the cysteine residue or N-terminus. beilstein-journals.org | Cellular imaging, binding assays. |
| Radiolabeled Probe | Conjugation of a chelating agent for a radionuclide. acs.orgnih.gov | In vivo imaging (PET, SPECT). |
| Activatable Probe | Incorporation of a reporter system that is activated upon enzymatic cleavage (e.g., FRET pair). acs.org | Detection of protease activity. |
| Analyte-Sensing Probe | Design of the peptide sequence to bind a specific small molecule or ion, coupled with a reporter. | Detection of specific biochemicals. |
Analytical Methodologies for Glycylglycyl L Alanyl L Cysteinylglycine Characterization in Research Settings
Chromatographic Separation Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis and purification of peptides like Glycylglycyl-L-alanyl-L-cysteinylglycine. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.
In RP-HPLC, a nonpolar stationary phase, typically a silica (B1680970) support chemically modified with C18 alkyl chains, is used. Peptides are eluted by a polar mobile phase, which usually consists of an aqueous component and an organic modifier, most commonly acetonitrile (B52724). An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and residual silanol (B1196071) groups on the stationary phase. waters.com UPLC, an advancement on HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. waters.com
The detection of the peptide is typically performed using a UV detector, as the peptide bond absorbs light at low wavelengths, usually between 210 and 220 nm. waters.com For this compound, which lacks a strong chromophoric amino acid like tryptophan or tyrosine, detection at these low wavelengths is essential.
Research Findings: Research on short peptides demonstrates that optimizing the gradient elution is crucial for achieving good separation. waters.com A shallow gradient of acetonitrile is typically effective for resolving peptides from their synthesis-related impurities. waters.com For instance, a method might involve a fast initial screening gradient to estimate the acetonitrile concentration needed for elution, followed by a slower, targeted gradient around that concentration to maximize resolution. waters.com The combination of UPLC with mass spectrometry (MS) provides an exceptionally powerful tool, not only separating the peptide but also confirming its molecular weight, thus verifying its identity. nih.gov
Below is an interactive table summarizing typical starting parameters for the HPLC/UPLC analysis of a short peptide like this compound.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Instrument | HPLC or UPLC System | waters.com |
| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 1.7-5 µm particle size | waters.comnih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | waters.comnih.gov |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile | waters.comnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | nih.govacs.org |
| Gradient | Linear gradient, e.g., 5% to 60% Mobile Phase B over 20-30 minutes | waters.comnih.gov |
| Detection | UV at 214 nm or 220 nm | waters.com |
| Column Temperature | 25 - 40 °C | nih.govbio-rad.com |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that is complementary, and sometimes superior, to HPLC for peptide analysis. nih.gov It separates molecules based on their charge-to-mass ratio in a narrow-bore, buffer-filled capillary under the influence of a high electric field. nih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
For a peptide like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. bio-rad.com The separation occurs in an open capillary, typically made of fused silica. At neutral or basic pH, the inner wall of the silica capillary is negatively charged due to the ionization of silanol groups, which generates an electroosmotic flow (EOF) of the buffer towards the cathode. youtube.com Cationic species will move fastest toward the cathode, followed by neutral species (carried by the EOF), and then anionic species, which are repelled by the cathode but still carried by the strong EOF.
Research Findings: The choice of buffer is critical in CE. For peptide separations, acidic buffers (e.g., phosphate (B84403) buffer at pH 2.5) are frequently used. bio-rad.com At this low pH, the silanol groups on the capillary wall are protonated, which suppresses the EOF. This minimizes peptide-wall interactions and allows for separation based primarily on the peptide's electrophoretic mobility and size. capes.gov.br Detection is commonly achieved by on-capillary UV absorbance at wavelengths around 200 nm, where the peptide bond absorbs strongly. bio-rad.com CE is particularly effective for assessing purity and can resolve peptides with very minor structural differences. bio-rad.com
The table below provides typical parameters for the analysis of peptides using Capillary Electrophoresis.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | bio-rad.com |
| Capillary | Uncoated Fused Silica, 25-75 µm ID, 20-50 cm length | bio-rad.com |
| Background Electrolyte (Buffer) | e.g., 100 mM Phosphate Buffer, pH 2.5 | bio-rad.com |
| Voltage | 10 - 30 kV (Normal Polarity: Anode at inlet, Cathode at outlet) | bio-rad.com |
| Temperature | 25 °C | bio-rad.com |
| Injection | Hydrodynamic (Pressure) or Electrokinetic (Voltage) | bio-rad.com |
| Detection | UV at 200 nm or 214 nm | bio-rad.com |
Spectrophotometric Assays for Concentration and Purity
Spectrophotometric assays provide simple and rapid methods for estimating the concentration and purity of peptides, particularly those containing specific reactive residues like cysteine.
One common approach for quantifying cysteine-containing peptides is to react the free sulfhydryl group. A study described a method where the intact peptide is reacted with N-ethylmaleimide (NEM). researchgate.net This reaction forms a stable derivative that can be separated from the unreacted peptide by RP-HPLC. The disappearance of the starting material and the appearance of the new product peak, confirmed by mass spectrometry, allows for the quantification of the cysteine-containing species and can also reveal impurities such as those where the cysteine has undergone β-elimination to dehydroalanine. researchgate.net
Other spectrophotometric methods directly target the cysteine residue for colorimetric quantification. For example, a method using an acid ninhydrin (B49086) reagent was found to react specifically with cysteine to form a pink product with a maximum absorbance at 560 nm. nih.gov This assay is highly sensitive and is not subject to interference from other common amino acids. nih.gov Similarly, methods based on the formation of a colored complex with osmic acid can determine cysteine and cystine content in peptides. rsc.org
The bicinchoninic acid (BCA) assay is also sensitive to the presence of cysteine. mdpi.com In an alkaline environment, the peptide bonds and the side chains of cysteine, tyrosine, and tryptophan can reduce Cu²⁺ to Cu⁺. The Cu⁺ is then chelated by two molecules of BCA to form a purple complex that strongly absorbs light at 562 nm, allowing for quantification. mdpi.com
Research Findings: For purity assessment, reacting a peptide with a sulfhydryl-specific reagent like NEM followed by HPLC analysis is a robust method. It can effectively determine the percentage of the peptide that contains a free, reactive cysteine. researchgate.net For concentration, while general peptide assays (like those based on absorbance at 215 nm) can be used, their accuracy is limited by the presence of impurities. Cysteine-specific assays offer greater accuracy for a peptide like this compound. The acid ninhydrin method, for example, allows for determination of cysteine concentrations in the micromolar range and the resulting colored product is stable for several hours. nih.gov
The following table summarizes key features of relevant spectrophotometric assays.
| Assay Method | Principle | Detection Wavelength (λmax) | Reference |
|---|---|---|---|
| NEM Derivatization + HPLC | Alkylation of the cysteine sulfhydryl group, followed by chromatographic separation. | N/A (Purity by peak area) | researchgate.net |
| Acid Ninhydrin Assay | Specific reaction with cysteine to form a pink-colored product. | 560 nm | nih.gov |
| Osmic Acid Assay | Formation of a colored complex between osmic acid and the sulfhydryl group. | Varies with complex | rsc.org |
| Bicinchoninic Acid (BCA) Assay | Reduction of Cu²⁺ to Cu⁺ by cysteine and peptide bonds, followed by chelation with BCA. | 562 nm | mdpi.com |
Future Research Directions and Translational Potential in Fundamental Science
Development of Advanced Spectroscopic Probes using the Pentapeptide
The unique structure of Glycylglycyl-L-alanyl-L-cysteinylglycine, particularly the presence of a cysteine residue, makes it an excellent candidate for the development of advanced spectroscopic probes. The thiol group of cysteine is a highly reactive and versatile handle for chemical modifications, allowing for the attachment of various spectroscopic reporters.
Future research could focus on conjugating fluorophores to the cysteine residue to create fluorescent probes. These probes could be used to study a variety of biological processes in real-time and with high sensitivity. For instance, fluorolabeled versions of this pentapeptide could be used in fluorescence resonance energy transfer (FRET) assays to monitor enzymatic activity or conformational changes in proteins that bind to this peptide sequence. nih.gov Moreover, the development of 'turn-on' fluorescent probes, where the fluorescence is quenched until the peptide interacts with its target, could provide highly specific imaging of cellular components or activities. nih.gov
The table below summarizes potential spectroscopic applications of this pentapeptide.
| Spectroscopic Technique | Potential Application of this compound |
| Fluorescence Spectroscopy | Development of FRET-based biosensors for detecting proteases or other enzymes that recognize the peptide sequence. Use as a fluorescently labeled tracer in cellular uptake and localization studies. nih.gov |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Site-directed spin labeling at the cysteine residue to study the structure and dynamics of peptide-protein complexes. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotope labeling of the peptide to investigate its binding mode and conformational changes upon interaction with target molecules. |
| Mass Spectrometry (MS) | Use in quantitative proteomics workflows, such as Selected Reaction Monitoring (SRM), as an internal standard for the quantification of proteins containing this peptide motif. mdpi.com |
Elucidation of Novel Biochemical Pathways through Peptide Interaction Studies
Synthetic peptides are invaluable tools for dissecting complex biochemical pathways by studying their interactions with proteins and other biomolecules. creative-enzymes.com this compound could be employed to identify and characterize novel protein-protein interactions or to probe the substrate specificity of enzymes.
A key area of future research would be to use this pentapeptide as bait in affinity purification-mass spectrometry (AP-MS) experiments to pull down interacting proteins from cell lysates. The cysteine residue could be used to covalently link the peptide to a solid support, creating an affinity matrix for capturing binding partners. This approach could lead to the discovery of new enzymes, receptors, or signaling proteins that recognize this specific peptide sequence.
Furthermore, the pentapeptide could be used in enzyme inhibition assays to screen for proteases or other enzymes that are modulated by this sequence. The identification of such enzymes could provide insights into their biological roles and pave the way for the design of more potent and selective inhibitors. The tripeptide Cys-Ala-Gly, which shares a partial sequence, has been shown to exhibit multifunctional biological activity, including enhancing endothelial cell adhesion and possessing anticoagulant properties, highlighting the potential for short peptides to have significant biological effects. acs.orgacs.org
The following table outlines potential biochemical interaction studies using this pentapeptide.
| Interaction Study Type | Methodology | Potential Outcomes |
| Protein-Peptide Binding | Affinity Chromatography, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Identification of novel receptors or binding proteins; quantification of binding affinity and thermodynamics. |
| Enzyme Inhibition/Substrate Profiling | High-throughput screening assays with purified enzymes or cell lysates | Discovery of enzymes that process or are inhibited by the peptide; understanding enzyme substrate specificity. |
| Cellular Signaling | Treatment of cells with the peptide followed by analysis of downstream signaling events (e.g., phosphorylation cascades) | Elucidation of signaling pathways modulated by the peptide. creative-enzymes.com |
Contributions to Theoretical Understanding of Peptide Folding and Dynamics
Short peptides provide simplified yet powerful models for understanding the fundamental principles of protein folding and dynamics. plos.org this compound, with its combination of flexible (glycine) and structure-promoting (alanine) residues, is an ideal candidate for computational studies aimed at elucidating the conformational landscape of peptides.
Molecular dynamics (MD) simulations can be used to explore the folding and unfolding pathways of this pentapeptide in solution. plos.org Such simulations can provide detailed insights into the transient structures, transition states, and the role of solvent in the folding process. The presence of cysteine also allows for theoretical studies of disulfide bond formation if the peptide is part of a larger polypeptide chain, a critical aspect of the folding of many proteins. nih.govnih.gov
By comparing the results of simulations with experimental data from spectroscopic techniques like NMR, researchers can refine the force fields used in computational models, leading to more accurate predictions of protein structure and dynamics. Understanding the folding of this small peptide can contribute to the broader challenge of predicting the three-dimensional structure of proteins from their amino acid sequence.
The table below details theoretical approaches that could be applied to this pentapeptide.
| Theoretical Approach | Key Questions to be Addressed |
| Molecular Dynamics (MD) Simulations | What are the preferred conformations of the peptide in solution? What is the free energy landscape of folding? How does the peptide interact with water molecules? plos.org |
| Quantum Mechanics (QM) Calculations | What is the detailed electronic structure of the peptide? What are the energetics of different conformations? |
| Hybrid QM/MM Methods | How does the electronic structure of the cysteine thiol group influence its reactivity in a protein-like environment? |
| Coarse-Grained Modeling | What are the long-timescale dynamics of the peptide? How does it interact with larger biomolecular assemblies? |
Applications in Synthetic Biology and Biotechnology Beyond Clinical Use
Synthetic biology aims to design and construct new biological parts, devices, and systems. Custom-synthesized peptides like this compound can serve as versatile building blocks in this field. creative-enzymes.comeuropa.eu
One potential application is in the creation of novel biomaterials. The peptide could be incorporated into hydrogels or other scaffolds to provide specific biological cues. genscript.com For example, the peptide sequence might promote cell adhesion or be cleaved by specific enzymes, allowing for the controlled release of encapsulated molecules. The cysteine residue provides a convenient site for cross-linking the peptides to form a hydrogel network or for conjugating other functional moieties.
In biotechnology, this pentapeptide could be used to functionalize nanoparticles for targeted delivery applications. creative-peptides.com By attaching the peptide to the surface of a nanoparticle, it could be directed to specific cells or tissues that recognize the peptide sequence. The cysteine residue would again serve as a key linkage point for this conjugation. Furthermore, the peptide could be genetically encoded as a tag for recombinant proteins, facilitating their purification or detection.
The following table summarizes potential applications in synthetic biology and biotechnology.
| Application Area | Specific Use of this compound |
| Biomaterials | As a component of synthetic hydrogels to control material properties and bioactivity. genscript.com |
| Nanotechnology | As a targeting ligand on the surface of nanoparticles for directed delivery. creative-peptides.com |
| Protein Engineering | As a genetically encoded tag for protein purification, detection, or immobilization. |
| Biosensors | As a recognition element in biosensors for detecting specific analytes or enzymatic activities. creative-enzymes.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
